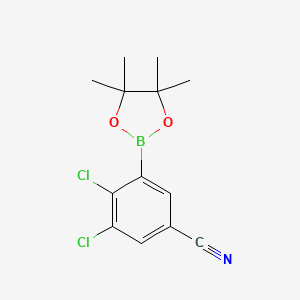

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile core substituted with two chlorine atoms at positions 3 and 4, and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at position 3. This compound belongs to the arylboronate class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

Molecular Formula |

C13H14BCl2NO2 |

|---|---|

Molecular Weight |

298.0 g/mol |

IUPAC Name |

3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3 |

InChI Key |

IJUABOWVAKKDPN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing arylboronic esters such as 3,4-dichloro-5-(pinacolboronate)benzonitrile.

| Parameter | Details |

|---|---|

| Starting Material | 3,4-Dichloro-5-bromobenzonitrile or 3,4-dichloro-5-iodobenzonitrile |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Palladium complexes such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd2(dba)3 with phosphine ligands |

| Base | Potassium acetate (KOAc), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or a mixture of water and organic solvent |

| Temperature | 60–100 °C |

| Atmosphere | Inert atmosphere (argon or nitrogen) |

| Reaction Time | 2–18 hours depending on conditions |

- In an inert atmosphere, the aryl halide (3,4-dichloro-5-bromobenzonitrile) is combined with bis(pinacolato)diboron, palladium catalyst, and base in the chosen solvent.

- The mixture is heated at 60–100 °C with stirring.

- After completion (monitored by TLC or HPLC), the reaction mixture is cooled and quenched with water.

- The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

- Purification is typically done by silica gel column chromatography or recrystallization.

Yields:

Yields reported for similar boronate esters under these conditions range from 85% to 95%, indicating high efficiency.

Representative Experimental Data from Literature

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 + tris(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | 12 | 95.3 | Argon atmosphere, high purity product |

| 2 | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane/H2O | 100 | 18 | 90 | Biphasic system, efficient borylation |

| 3 | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 30 | 85 | Longer reaction time, good yield |

Data adapted and compiled from multiple experimental reports.

Alternative Methods and Notes

Direct Lithiation and Borylation:

In some cases, directed ortho-lithiation of the dichlorobenzonitrile followed by quenching with trialkyl borates or pinacolborane can be used, but this method is less common due to the sensitivity of the nitrile group and the presence of multiple chloro substituents.Use of Different Catalysts and Ligands:

Variations in palladium catalysts and ligands (e.g., bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) can improve reaction rates and selectivity, especially for sterically hindered substrates.Reaction Atmosphere and Moisture Sensitivity:

The reactions are typically performed under inert atmosphere (argon or nitrogen) to avoid catalyst deactivation and side reactions. Glassware is oven-dried, and anhydrous solvents are used to maintain reaction integrity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed Miyaura Borylation | Aryl bromide/iodide, B2pin2, Pd catalyst, base, inert atm. | High yield, mild conditions | Requires expensive Pd catalysts |

| Directed Lithiation + Borylation | Strong base (n-BuLi), boron reagent | Direct functionalization | Sensitive to functional groups |

| Variations in Catalysts/Ligands | Different Pd complexes and phosphine ligands | Improved selectivity and rate | Optimization needed per substrate |

Chemical Reactions Analysis

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The dioxaborolane group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and DMF. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit significant anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Drug Delivery Systems

The compound's boron-containing structure makes it suitable for use in drug delivery systems. Boron compounds have been studied for their ability to enhance the solubility and stability of drugs. This characteristic is particularly beneficial in formulating targeted therapies where controlled release and bioavailability are crucial.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing high-performance polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research has demonstrated that polymers derived from such compounds exhibit enhanced resistance to thermal degradation.

Optoelectronic Applications

The compound's unique electronic properties make it a candidate for optoelectronic applications. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored. The ability to tune its electronic properties through structural modifications allows for optimization in device performance.

Organic Synthesis

Cross-Coupling Reactions

One of the significant applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound serves as a versatile reagent that can facilitate the coupling of aryl halides with boronic acids or esters.

Functionalization of Aromatic Compounds

The presence of chlorine atoms in the structure allows for further functionalization of the aromatic ring. This functionalization can lead to the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Research | Evaluation of anticancer properties | Demonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potency against specific cancer cell lines. |

| Drug Delivery | Formulation development | Enhanced solubility and stability of therapeutic agents when combined with boron-containing compounds leading to improved bioavailability. |

| Polymer Synthesis | Development of high-performance materials | Polymers exhibited increased thermal stability and mechanical strength compared to traditional polymers without boron moieties. |

| Optoelectronics | Device fabrication | OLEDs fabricated using derivatives showed improved efficiency and stability under operational conditions compared to conventional materials. |

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The dioxaborolane group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid derivative and stabilize the reaction intermediates .

Comparison with Similar Compounds

Suzuki-Miyaura Coupling

All analogs participate in palladium-catalyzed cross-coupling reactions. For example:

- 3,4-Dichloro-5-boronate benzonitrile : Expected to couple with aryl halides to form polychlorinated biaryls, useful in agrochemicals. However, steric and electronic effects from Cl substituents may require optimized conditions (e.g., higher temperatures or bulky ligands) .

- 4-Boronobenzonitrile (CAS 171364-82-2): Demonstrates high reactivity in couplings due to minimal steric hindrance, yielding biphenyl nitriles in >80% efficiency under mild conditions .

Stability and Handling

- Chlorinated derivatives (e.g., 3,4-dichloro and 2-chloro-4-fluoro analogs) may require low-temperature storage to prevent hydrolysis of the boronate group .

- Trifluoromethyl-substituted analogs exhibit superior stability in aqueous media due to the hydrophobic CF₃ group .

Research Findings and Case Studies

Biological Activity

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential applications in medicinal chemistry and its biological activity. This article reviews the biological properties of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C13H14BCl2O2

- Molecular Weight : 286.99 g/mol

- CAS Number : 942069-71-8

- Physical State : Solid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is known to inhibit certain enzymes and receptors involved in cellular signaling pathways.

Target Enzymes and Pathways

- Topoisomerase Inhibition : The compound has shown activity against topoisomerase II, which is crucial for DNA replication and repair.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation.

Biological Activity Data

A summary of the biological activity data for the compound is presented in the following table:

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of various boron-containing compounds, this compound was tested against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Mechanistic Insights

Research conducted by Konstantinidou et al. explored the mechanistic pathways through which this compound exerts its effects. The study utilized a combination of biochemical assays and molecular modeling to elucidate the binding interactions between the compound and its target proteins. Results indicated a strong affinity for topoisomerase II with a binding energy calculated at -9.8 kcal/mol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.